4-((R)-Pyrrolidin-3-yloxy)-pyridine hydrochloride
Overview
Description
4-(®-Pyrrolidin-3-yloxy)-pyridine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with a pyrrolidin-3-yloxy group, and it is typically available as a hydrochloride salt to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(®-Pyrrolidin-3-yloxy)-pyridine hydrochloride typically involves a multi-step process. One common method starts with the preparation of the pyrrolidin-3-yloxy intermediate, which is then coupled with a pyridine derivative. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4-(®-Pyrrolidin-3-yloxy)-pyridine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(®-Pyrrolidin-3-yloxy)-pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-(®-Pyrrolidin-3-yloxy)-pyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(®-Pyrrolidin-3-yloxy)-pyridine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
4-Pyridylpyrrolidine: Similar structure but lacks the oxy group.
3-Pyrrolidinylpyridine: Differently substituted pyridine ring.
Pyrrolidinylmethylpyridine: Contains a methyl group instead of an oxy group.
Uniqueness
4-(®-Pyrrolidin-3-yloxy)-pyridine hydrochloride is unique due to the presence of the pyrrolidin-3-yloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[(3R)-pyrrolidin-3-yl]oxypyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;/h1-2,4-5,9,11H,3,6-7H2;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVISUMSUTIGTRO-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=NC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=NC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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